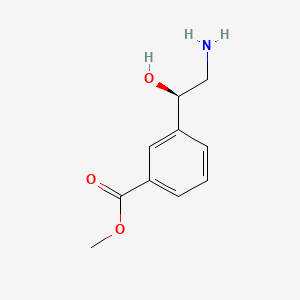
Methyl (R)-3-(2-amino-1-hydroxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and contains an amino group and a hydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the amino group through a reductive amination process. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1R)-2-hydroxy-1-(methylamino)ethyl]benzoate
- Methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate
Uniqueness
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
CXGYGCIXEKKEBV-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CN)O |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







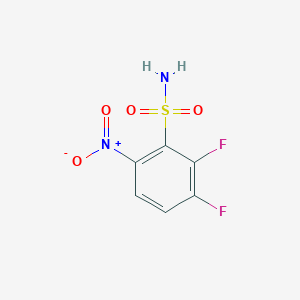

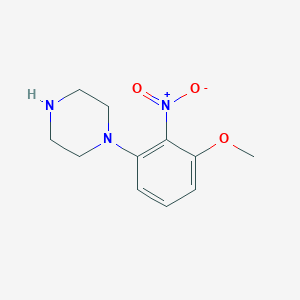
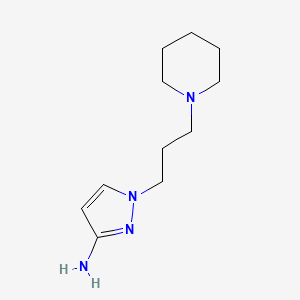
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)

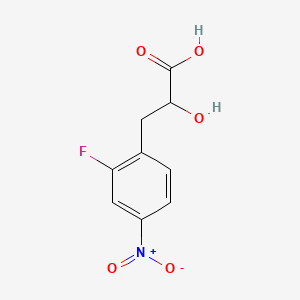
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)

